

Application Notes and Protocols: Synthesis of 2-Nitro-4-fluorophenylacetic Acid

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Compound of Interest

Compound Name: *4-Fluoro-3-nitrophenylacetic acid*

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These application notes provide a detailed protocol for the synthesis of 2-nitro-4-fluorophenylacetic acid, a valuable intermediate in pharmaceutical development. The described method is a multi-step synthesis commencing from p-difluorobenzene, as direct nitration of 4-fluorophenylacetic acid is not the preferred synthetic route.

Data Presentation

The following tables summarize the key quantitative data for the multi-step synthesis of 2-nitro-4-fluorophenylacetic acid.

Table 1: Synthesis of 2,5-Difluoronitrobenzene from p-Difluorobenzene

Parameter	Value	Reference
Starting Material	p-Difluorobenzene	[1]
Reagents	95% Concentrated Nitric Acid, 98% Concentrated Sulfuric Acid, Dichloromethane	[1]
Temperature	Below 30 °C, then 38 °C	[1]
Reaction Time	1 hour	[1]
Yield	83%	[1]
Boiling Point	60 °C / 3 mmHg	[1]

Table 2: Synthesis of 2-Nitro-4-fluorophenylacetic Acid from 2-Nitro-4-fluorophenylacetonitrile

Parameter	Value	Reference
Starting Material	2-Nitro-4-fluorophenylacetonitrile	
Reagent	60% Potassium Hydroxide aqueous solution	
Temperature	100 °C	
Reaction Time	3 hours	
Yield	91.4%	
Melting Point	158-160 °C	
Purity (HPLC)	≥98%	

Table 3: Spectroscopic Data for 2-Nitro-4-fluorophenylacetic Acid

Spectroscopy	Data	Reference
IR (KBr, cm^{-1})	1700, 3150 (COOH)	
$^1\text{H-NMR}$ (300MHz, $\text{d}_6\text{-DMSO}$)	δ 3.81 (s, 3H), 7.44 (d, 1H, $J=8.4\text{Hz}$), 7.78 (dd, 1H, $J_1=8.1\text{Hz}$, $J_2=2.1\text{Hz}$), 8.01 (d, 1H, $J=2.1\text{Hz}$), 12.61 (brs, 1H)	

Experimental Protocols

This section details the multi-step synthetic procedure for preparing 2-nitro-4-fluorophenylacetic acid.

Step 1: Synthesis of 2,5-Difluoronitrobenzene

- In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a constant pressure dropping funnel, add 11.4 g (100 mmol) of p-difluorobenzene and 50 mL of dichloromethane.[1]
- Prepare a nitrating mixture by carefully adding 7.3 g of 95% concentrated nitric acid (116 mmol) to 16 mL of 98% concentrated sulfuric acid.[1]
- Slowly add the nitrating mixture dropwise to the flask, maintaining the internal temperature below 30 °C.[1]
- After the addition is complete, warm the reaction mixture to 38 °C and stir for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
- Upon completion, pour the reaction mixture into 250 mL of ice water.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, evaporate the solvent, and purify the residue by vacuum distillation to obtain 2,5-difluoronitrobenzene.

Step 2: Synthesis of 2-Nitro-4-fluorophenylacetonitrile

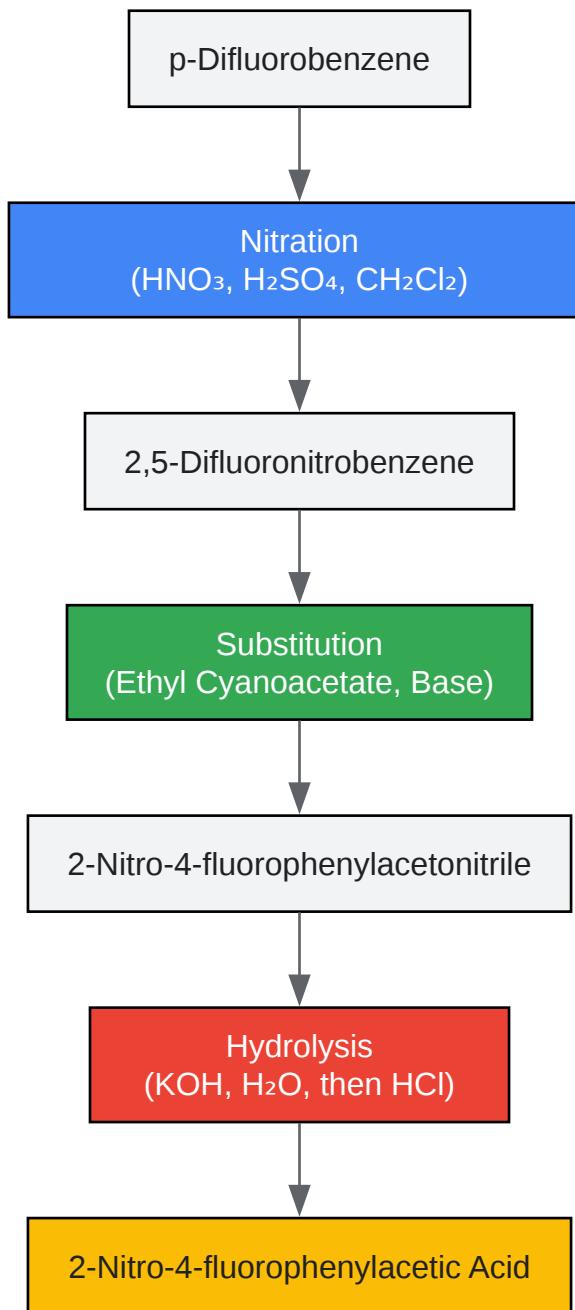
- In a suitable reaction vessel, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.
- To this solution, add an excess of ethyl cyanoacetate.
- Add the 2,5-difluoronitrobenzene obtained from Step 1 to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction by TLC.
- After the reaction is complete, cool the mixture and neutralize it with an appropriate acid.
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude 2-nitro-4-fluorophenylacetonitrile, which can be further purified by chromatography if necessary.

Step 3: Synthesis of 2-Nitro-4-fluorophenylacetic Acid

- In a 250 mL three-necked bottle equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 9 g (50 mmol) of 2-nitro-4-fluorophenylacetonitrile and 100 mL of a 60% potassium hydroxide aqueous solution.[\[2\]](#)
- Heat the mixture to 100 °C and maintain the reaction for 3 hours. The reaction endpoint can be monitored by TLC.[\[2\]](#)
- After the reaction is complete, cool the reaction solution and acidify by adding 35% aqueous hydrochloric acid to regulate the pH to 2.[\[2\]](#)
- A solid will precipitate out of the solution.
- Filter the solid and wash with cold water to obtain the crude product.
- Recrystallize the solid from a suitable solvent system to yield pure 2-nitro-4-fluorophenylacetic acid as a white solid.

Experimental Workflow

The following diagram illustrates the synthetic pathway for the preparation of 2-nitro-4-fluorophenylacetic acid.



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Caption: Synthetic route for 2-nitro-4-fluorophenylacetic acid.

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References

- 1. Synthesis method of 2-nitro-4-substituted phenylacetic acid - Eureka | Patsnap
[eureka.patsnap.com]
- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
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